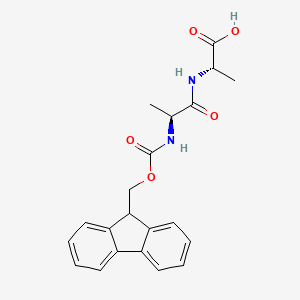

Fmoc-Ala-Ala-OH

Übersicht

Beschreibung

“Fmoc-Ala-Ala-OH” is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .

Synthesis Analysis

“this compound” can be synthesized from L-alanine by Fmoc protection . It is also used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a small side chain which confers a high degree of flexibility when incorporated into a polypeptide chain .Chemical Reactions Analysis

“this compound” is potentially useful for proteomics studies and solid phase peptide synthesis techniques .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . Its empirical formula is C21H22N2O5 and its molecular weight is 382.41 . It has a melting point of 147-153 °C .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-Ala-Ala-OH: ist ein weit verbreiteter Baustein in der Peptidsynthese. Es ist besonders nützlich bei der Herstellung von Triazolopeptiden und Azapeptiden, bei denen es sich um Peptidklassen handelt, die jeweils Triazol- bzw. Aza-Aminosäuren enthalten. Diese Arten von Peptiden haben aufgrund ihrer Stabilität und Bioaktivität potenzielle Anwendungen in der Arzneimittelforschung .

Porphyrin-Peptid-Synthese

Diese Verbindung wird auch bei der Synthese von bis-kationischen Porphyrin-Peptiden eingesetzt. Porphyrine sind organische Verbindungen, die eine Schlüsselrolle in biologischen Prozessen wie dem Sauerstofftransport und der Photosynthese spielen. Die Synthese von Porphyrin-Peptiden unter Verwendung von this compound kann zur Entwicklung neuer Materialien mit Anwendungen in der photodynamischen Therapie und der Solarstromumwandlung führen .

Proteomikstudien

This compound ist möglicherweise nützlich für Proteomikstudien, bei denen es sich um die groß angelegte Untersuchung von Proteinen handelt, insbesondere ihrer Strukturen und Funktionen. Die Einfachheit der Verbindung als Aminosäure mit einer kleinen Seitenkette ermöglicht eine hohe Flexibilität bei der Einarbeitung in Polypeptidketten, was für verschiedene proteomische Analysen von Vorteil ist .

Passivierung von Perowskit-Solarzellen

Im Bereich der erneuerbaren Energien wurde this compound zur Passivierung von Perowskit-Solarzellen eingesetzt. Diese Strategie beinhaltet das Auftragen der Verbindung auf Perowskitfilme, um Verunreinigungen zu reduzieren, die Lebensdauer der Ladungsträger zu verlängern und die Lumineszenz zu verbessern, was letztendlich die Effizienz und Stabilität der Solarzellen verbessert .

Selbstassemblierende Peptidsysteme

Es wurden Untersuchungen durchgeführt, bei denen Fmoc-Ala-Lac mit seinem selbstassemblierenden Peptidsequenz-Analogon Fmoc-Ala-Ala verglichen wurde. Diese Studien verwenden mikroskopische, spektroskopische und Bulk-Charakterisierungsmethoden, um eindeutige Merkmale der beiden Systeme aufzuzeigen, die zu Fortschritten in der Nanotechnologie und Materialwissenschaft führen könnten .

Wirkmechanismus

Target of Action

Fmoc-Ala-Ala-OH is a dipeptide derivative that is primarily used in peptide synthesis . Its primary targets are the amino groups of the N-terminal amino acids in a peptide chain .

Mode of Action

This compound functions as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . It plays a role in solid-phase peptide synthesis by facilitating the stepwise elongation of peptide chains . Its mechanism of action involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .

Biochemical Pathways

This compound interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid . This enables the controlled and sequential addition of amino acids to the growing peptide chain . The compound is commonly used as a building block in the preparation of triazolopeptides and azapeptides .

Pharmacokinetics

Its properties suggest that it would have good stability and reactivity, making it suitable for use in solid-phase peptide synthesis .

Result of Action

The result of this compound’s action is the formation of peptide chains with precise sequences . This is crucial in the field of proteomics, where understanding the structure and function of proteins is key .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the temperature and pH can affect the efficiency of peptide bond formation . Furthermore, the compound is typically stored at 2-8°C to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

“Fmoc-Ala-Ala-OH” has potential applications in proteomics studies and solid phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides, and azapeptides .

Relevant Papers A paper titled “Interface Passivation of Perovskite Solar Cells by Fmoc-Ala-OH Amino Acids” discusses the influence of an amino acid-based N- (9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) molecule on the perovskite surface quality and thus device performance . Another paper discusses the use of “Fmoc-Ala-OH” as a building block in the preparation of triazolopeptides, and azapeptides .

Biochemische Analyse

Biochemical Properties

Fmoc-Ala-Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The Fmoc group is typically removed using a base such as piperidine, which temporarily masks the N-terminal amino group, preventing unwanted side reactions during peptide assembly. This selective deprotection allows for the stepwise elongation of peptide chains, facilitating the synthesis of complex peptides .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By enabling the synthesis of specific peptides, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The synthesized peptides can act as signaling molecules, enzymes, or structural components, thereby affecting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the temporary masking of the N-terminal amino group. This prevents unwanted side reactions during peptide assembly, allowing for the stepwise elongation of peptide chains. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the efficient synthesis of peptides with high purity and yield.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable when stored at 2-8°C, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, which can impact its effectiveness in peptide synthesis. Long-term studies have shown that the compound remains effective for peptide synthesis when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism. Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s use in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the stepwise elongation of peptide chains. The Fmoc group is removed using a base such as piperidine, which allows for the subsequent coupling reactions necessary for peptide synthesis. This process can affect metabolic flux and metabolite levels, particularly in pathways involving peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can participate in peptide synthesis. The transport and distribution of this compound are crucial for its effectiveness in facilitating peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The localization of this compound is essential for its role in facilitating the efficient synthesis of peptides .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGGBPQPMISJCA-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427065 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87512-31-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Fmoc-Ala-Ala-OH in the solid-liquid combined preparation method for liraglutide?

A1: In traditional liraglutide synthesis, the use of Fmoc-Ala-OH as a building block can lead to the formation of impurity peptides lacking amino acids at positions 24 or 25. [] This occurs due to unintended side reactions during the synthesis process. Incorporating this compound instead of two separate Fmoc-Ala-OH molecules minimizes the occurrence of these deletions. [] This is because the dipeptide unit ensures the correct sequence is maintained, leading to a final product with higher purity and improved yield. This modification simplifies the purification process and reduces production costs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)

![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)

![(E)-4-[2-[4-(cyclohexanecarbonylamino)benzoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1368160.png)

![3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol](/img/structure/B1368164.png)